(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound featuring a 1,4-thiazepane core modified with a sulfone group (1,1-dioxido) and substituted with a phenyl group at position 5. The methanone moiety is linked to a 3,4,5-trimethoxyphenyl ring, a structural motif known for its bioactivity in medicinal chemistry, particularly in anticancer and anti-inflammatory agents . The sulfone group enhances metabolic stability and electronic properties, while the trimethoxyphenyl group may contribute to interactions with biological targets via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-26-17-13-16(14-18(27-2)20(17)28-3)21(23)22-10-9-19(29(24,25)12-11-22)15-7-5-4-6-8-15/h4-8,13-14,19H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBHXUQLBVZYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone , a member of the thiazepane family, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological activities, and relevant research findings.
Structural Characteristics
The compound features:
- Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen.
- Dioxido Groups : Enhancing reactivity and potential interactions with biological targets.
- Trimethoxyphenyl Moiety : Contributing to its pharmacological properties.
Molecular Formula : CHN\OS
Molecular Weight : Approximately 351.37 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thiazepane Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of Functional Groups : Employing multi-step organic reactions to attach the trimethoxyphenyl group.
- Purification Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm structure and purity.
Biological Activity
Research indicates that compounds structurally related to this compound may exhibit various biological activities:
Anticancer Activity
Studies have shown that similar compounds can inhibit the growth of cancer cells. For instance, the related compound 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate demonstrated significant activity against human cancer cell lines with IC(50) values ranging from 1.2 to 2.4 nM . This suggests a potential for this compound in cancer therapeutics.
The mechanism is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes related to cancer progression.
- Receptor Modulation : Interacting with receptors involved in cell signaling pathways.
Case Studies
Recent studies have investigated the biological effects of thiazepane derivatives:
| Study | Findings |
|---|---|
| Study A | Identified anti-inflammatory properties in thiazepane derivatives similar to our compound. |
| Study B | Demonstrated cytotoxic effects against various cancer cell lines. |
These findings highlight the therapeutic potential of thiazepane compounds in treating inflammatory diseases and cancers.
Comparison with Similar Compounds
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone (CAS 2034534-92-2)
Key Differences :
- Substituent : Replaces the 3,4,5-trimethoxyphenyl group with a thiophene ring.
- Electronic Properties : Thiophene’s electron-rich sulfur atom may alter binding affinity compared to the electron-donating methoxy groups in the target compound.
- Bioactivity : Thiophene-containing compounds often exhibit antimicrobial and antitumor activity, but the absence of methoxy groups may reduce interactions with polar biological targets .
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone
Key Differences :
- Core Structure : Features a 1,3,4-oxadiazole ring instead of a thiazepane-sulfone system.
- Bioactivity: Oxadiazoles are associated with insecticidal, antibacterial, and anticancer activities.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Key Differences :
- Core Structure : Contains a 1,2,4-triazole ring with sulfonyl and difluorophenyl groups.
- The triazole ring may offer different hydrogen-bonding capabilities compared to the thiazepane-sulfone system .
Bioactivity and Pharmacological Profiles
Physicochemical and Structural Comparisons
Molecular Weight and Solubility
Spectral Characterization
- Sulfone Group: Infrared (IR) peaks near 1300–1150 cm⁻¹ (S=O stretching) and nuclear magnetic resonance (NMR) signals for sulfone protons distinguish the target compound from non-sulfonated analogues .
- Trimethoxyphenyl Group : Distinct ¹H NMR signals at δ ~3.8–3.9 ppm (methoxy protons) and aromatic protons in the δ 6.5–7.5 ppm range .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s synthesis involves multi-step reactions, including the formation of the thiazepane ring and subsequent coupling with the trimethoxyphenylmethanone moiety. Key steps include:
- Ring formation : Use ethanol as a solvent with sodium hydroxide to facilitate cyclization (reflux at 80°C for 6–8 hours) .
- Coupling reactions : Employ coupling agents like EDCI/HOBt in dry THF under nitrogen atmosphere to link the thiazepane and aryl ketone groups .
- Purity optimization : Purification via flash chromatography (hexane:ethyl acetate gradient) or recrystallization (methanol/water) yields >90% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the thiazepane ring (δ 3.5–4.0 ppm for sulfone protons) and trimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 429.1677) validates molecular weight .
- X-ray crystallography : Resolve the sulfone and ketone moieties’ spatial arrangement (e.g., bond angles of 112.5° for S–O bonds) .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- In vitro assays :
- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ values <10 μM observed in analogous thiazepane derivatives) .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli (MIC range: 8–32 μg/mL) .
- Enzyme inhibition : Tubulin polymerization inhibition assays (IC₅₀ ~2.5 μM for related trimethoxyphenyl derivatives) .
Advanced Research Questions
Q. How does the sulfone group in the thiazepane ring influence the compound’s reactivity and bioactivity?
- Reactivity : The sulfone group enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 with amines or thiols) in polar aprotic solvents like DMF .
- Bioactivity : The sulfone moiety increases metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., tubulin’s colchicine site) by forming hydrogen bonds with Lys352 and Asn258 residues .
Q. What strategies can resolve contradictions in SAR studies between this compound and its analogs?
- Data reconciliation :
- Comparative docking studies : Use AutoDock Vina to compare binding poses of analogs with/without the sulfone group .
- Meta-analysis : Aggregate IC₅₀ data from structurally similar compounds (e.g., EC₅₀ ranges: 0.5–15 μM for anti-proliferative activity) to identify outliers .
- Synthetic modification : Introduce substituents (e.g., halogens at the phenyl ring) to test steric/electronic effects on activity .
Q. How can in silico methods predict this compound’s pharmacokinetic properties?
- Computational tools :
- ADMET prediction : SwissADME for logP (calculated ~3.2), BBB permeability (low), and CYP450 inhibition risk (CYP3A4: high) .
- Molecular dynamics : GROMACS simulations to assess stability in aqueous vs. lipid bilayer environments (RMSD <2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
